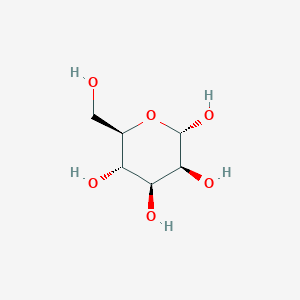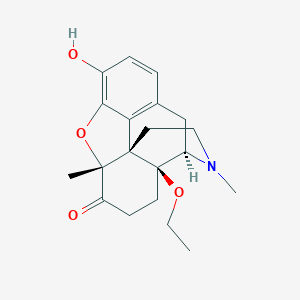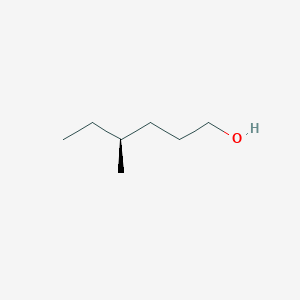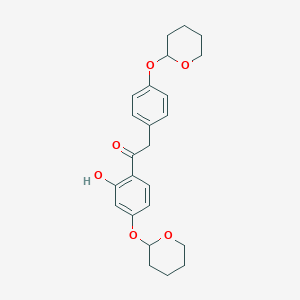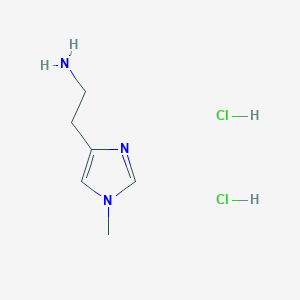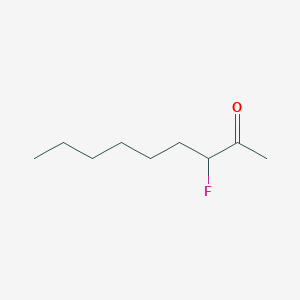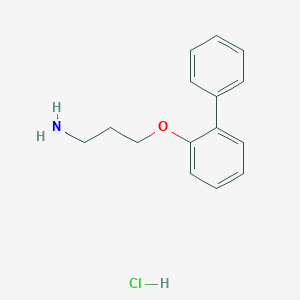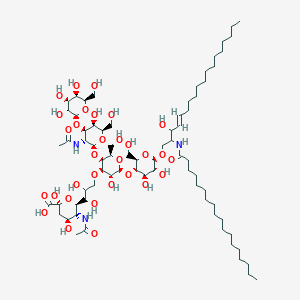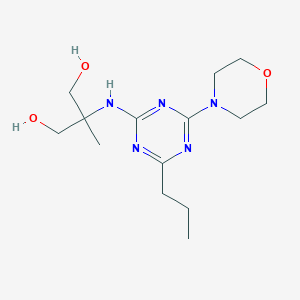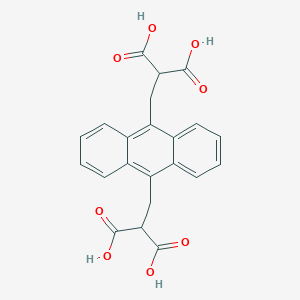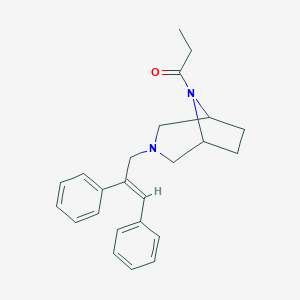
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane, also known as UMB 68, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It belongs to the class of bicyclic azabicyclo octanes and has a unique structure that makes it an interesting subject for study.
作用機序
The mechanism of action of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various processes in the brain, including learning and memory. By enhancing the activity of this receptor, 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 may improve cognitive function and memory.
Biochemical and Physiological Effects:
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 has been shown to have a range of biochemical and physiological effects. It has been found to enhance the release of acetylcholine in the brain, which is a neurotransmitter that is critical for cognitive function. 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 has also been found to increase the activity of the hippocampus, a region of the brain that is important for memory and learning.
実験室実験の利点と制限
One of the advantages of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 is its specificity for the α7 nicotinic acetylcholine receptor. This makes it a useful tool for studying the role of this receptor in various processes in the brain. However, one of the limitations of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 is its relatively low potency, which can make it difficult to achieve a significant effect at lower concentrations.
将来の方向性
There are several future directions for research on 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68. One area of interest is the development of more potent analogs of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 that can be used at lower concentrations. Another area of interest is the investigation of the potential therapeutic applications of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 in the treatment of memory disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 and its effects on various processes in the brain.
合成法
The synthesis of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 2,3-diphenylallyl chloride, which is then used to react with 8-aminomethyl-3,8-diazabicyclo[3.2.1]octane. The resulting product is then treated with propionic anhydride to obtain 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68. The synthesis of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 is a challenging process that requires careful optimization of reaction conditions to obtain a high yield and purity.
科学的研究の応用
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 has been studied extensively for its potential applications in various fields of research. One of its most promising applications is in the field of neuroscience, where it has been shown to have a positive effect on memory and learning. 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 has been found to enhance long-term potentiation, a process that is critical for the formation of new memories in the brain. This makes it a potential candidate for the treatment of memory disorders such as Alzheimer's disease.
特性
CAS番号 |
1794-41-8 |
|---|---|
製品名 |
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane |
分子式 |
C24H28N2O |
分子量 |
360.5 g/mol |
IUPAC名 |
1-[3-[(E)-2,3-diphenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C24H28N2O/c1-2-24(27)26-22-13-14-23(26)18-25(17-22)16-21(20-11-7-4-8-12-20)15-19-9-5-3-6-10-19/h3-12,15,22-23H,2,13-14,16-18H2,1H3/b21-15- |
InChIキー |
REXWOFSLUVLBDP-QNGOZBTKSA-N |
異性体SMILES |
CCC(=O)N1C2CCC1CN(C2)C/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4 |
SMILES |
CCC(=O)N1C2CCC1CN(C2)CC(=CC3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CCC(=O)N1C2CCC1CN(C2)CC(=CC3=CC=CC=C3)C4=CC=CC=C4 |
同義語 |
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



